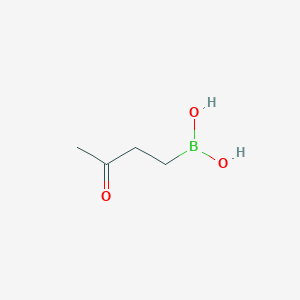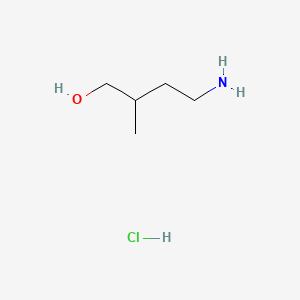![molecular formula C20H30BNO4 B13577862 tert-butyl N-[(1R)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl]carbamate](/img/structure/B13577862.png)
tert-butyl N-[(1R)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(1R)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl]carbamate is a complex organic compound that features a tert-butyl carbamate group and a boron-containing dioxaborolane moiety. This compound is significant in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
The synthesis of tert-butyl N-[(1R)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl]carbamate typically involves multiple steps, including substitution reactions. The structure is often characterized using techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in the synthesis of the compound itself.
Oxidation and Reduction: The boron-containing dioxaborolane moiety can participate in oxidation-reduction reactions.
Suzuki–Miyaura Reaction: This reaction is particularly significant for the aromatization at the C5 position.
Common reagents and conditions for these reactions include palladium catalysts for the Suzuki–Miyaura reaction and various oxidizing or reducing agents for other transformations. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tert-butyl N-[(1R)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane moiety can form reversible covalent bonds with biological molecules, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar compounds include other boron-containing organic molecules and carbamate derivatives. For example:
- Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate .
- Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate .
These compounds share structural similarities but differ in their specific functional groups and reactivity, highlighting the uniqueness of tert-butyl N-[(1R)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl]carbamate in terms of its applications and chemical behavior.
Propriétés
Formule moléculaire |
C20H30BNO4 |
|---|---|
Poids moléculaire |
359.3 g/mol |
Nom IUPAC |
tert-butyl N-[(1R)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl]carbamate |
InChI |
InChI=1S/C20H30BNO4/c1-18(2,3)24-17(23)22-16-11-8-13-12-14(9-10-15(13)16)21-25-19(4,5)20(6,7)26-21/h9-10,12,16H,8,11H2,1-7H3,(H,22,23)/t16-/m1/s1 |
Clé InChI |
OEDURMYINMZSQS-MRXNPFEDSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)[C@@H](CC3)NC(=O)OC(C)(C)C |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(CC3)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13577787.png)

![1-(Adamantane-1-carbonyl)-4-[(pyridin-4-yl)methyl]piperazine](/img/structure/B13577800.png)
![3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoicacid](/img/structure/B13577810.png)



![5,5-Dimethyl-3-[(2,3,4,5,6-pentafluorophenoxy)methanesulfonyl]-4,5-dihydro-1,2-oxazole](/img/structure/B13577845.png)




